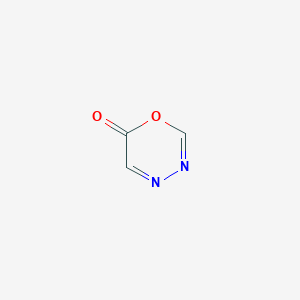

6H-1,3,4-Oxadiazin-6-one

Description

Structure

3D Structure

Properties

CAS No. |

106103-87-1 |

|---|---|

Molecular Formula |

C3H2N2O2 |

Molecular Weight |

98.06 g/mol |

IUPAC Name |

1,3,4-oxadiazin-6-one |

InChI |

InChI=1S/C3H2N2O2/c6-3-1-4-5-2-7-3/h1-2H |

InChI Key |

ZGHRNEWGHRUQIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN=COC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 6h 1,3,4 Oxadiazin 6 One and Its Derivatives

Conventional Synthetic Approaches

Two-Step Synthesis from Benzohydrazide (B10538) and Benzoylformic Acid

A well-established method for synthesizing 2,5-diphenyl-6H-1,3,4-oxadiazin-6-one involves a two-step process starting from benzohydrazide and benzoylformic acid. orgsyn.orgorgsyn.org This approach provides a high yield of the target compound.

| Step | Reactants | Product | Conditions | Yield |

| 1 | Benzohydrazide, Benzoylformic Acid | (Z)-2-(2-benzoylhydrazineylidene)-2-phenylacetic acid | Deionized water, 60 °C | 89% orgsyn.org |

| 2 | (Z)-2-(2-benzoylhydrazineylidene)-2-phenylacetic acid | 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one | THF, 23 °C | 94% orgsyn.org |

Cyclization of γ-Oxoketenes

The cyclization of γ-oxoketenes presents another route to 6H-1,3,4-oxadiazin-6-one derivatives. These ketene (B1206846) intermediates can be generated from the reaction of 6H-1,3,4-oxadiazin-6-ones with cycloalkenes. researchgate.net For instance, the reaction of 2,5-disubstituted 1,3,4-oxadiazin-6-ones with norbornadiene can lead to the formation of 3,6-disubstituted α-pyrones through a γ-oxo ketene intermediate. researchgate.net The formation of the final product can be facilitated by the use of a Lewis acid like boron trifluoride-etherate. researchgate.net In some cases, the γ-oxoketenes themselves can be isolated. researchgate.net

Reactions of Acylhydrazones with Dicyclohexylcarbodiimide (B1669883)

A series of 2,5-disubstituted 1,3,4-oxadiazin-6-ones can be prepared by treating syn-2-oxoalkanoic acid acylhydrazones with dicyclohexylcarbodiimide (DCC). researchgate.net This reaction is specific to the syn isomer of the acylhydrazone; the corresponding anti isomers yield acylureas when treated with DCC. researchgate.net This method highlights the importance of stereochemistry in the starting material for the successful synthesis of the oxadiazinone ring.

Condensation of Amidoximes with Alkyl 2-Halocarboxylates

The condensation of amidoximes with alkyl 2-halocarboxylates provides a versatile method for the synthesis of 1,2,4-oxadiazin-5(6H)-one derivatives. mdpi.com This reaction has been optimized to produce moderate to good yields of the desired products. mdpi.com The reaction is typically carried out in a t-BuONa–DMSO medium at room temperature. mdpi.comresearchgate.net This method allows for the synthesis of 6-alkyl-substituted derivatives by using appropriate alkyl 2-halocarboxylates, such as ethyl 2-chloropropionate and ethyl 2-bromobutyrate. mdpi.com

A variety of substituted 1,2,4-oxadiazin-5(6H)-ones have been synthesized using this methodology, with yields ranging from 31% to 45%. mdpi.com

| Product | Starting Amidoxime | Starting Alkyl 2-Halocarboxylate | Yield |

| 6-Methyl-3-(4-bromophenyl)-4H-1,2,4-oxadiazin-5(6H)-one | 4-Bromobenzamidoxime | Ethyl 2-chloropropionate | 31% mdpi.com |

| 6-Methyl-3-(4-nitrophenyl)-4H-1,2,4-oxadiazin-5(6H)-one | 4-Nitrobenzamidoxime | Ethyl 2-chloropropionate | 31% mdpi.com |

| 3-(4-Bromophenyl)-6-ethyl-4H-1,2,4-oxadiazin-5(6H)-one | 4-Bromobenzamidoxime | Ethyl 2-bromobutyrate | 45% mdpi.com |

| 6-Ethyl-3-phenyl-4H-1,2,4-oxadiazin-5(6H)-one | Benzamidoxime | Ethyl 2-bromobutyrate | 45% mdpi.com |

| 6-Ethyl-3-(4-fluorophenyl)-4H-1,2,4-oxadiazin-5(6H)-one | 4-Fluorobenzamidoxime | Ethyl 2-bromobutyrate | 36% mdpi.com |

Cyclization of Acyl Hydrazides with Carbonyl Compounds

The cyclization of acyl hydrazides with carbonyl compounds is another effective strategy for constructing the this compound ring system. One approach involves the reaction of acyl hydrazides with allenoates in a one-pot synthesis. mdpi.comresearchgate.net This method consists of the aerobic oxidation of acylhydrazides to N-acyldiazenes, followed by a DMAP-catalyzed cycloaddition with the allenoate. mdpi.comresearchgate.net This protocol has been shown to be practical for gram-scale synthesis. mdpi.com

Another variation involves the reaction of acylhydrazides with isothiocyanates. In the presence of 4-dimethylaminopyridine (B28879) (DMAP) and molecular oxygen, a variety of 2-imino-1,3,4-oxadiazolines can be produced in good to high yields. nih.gov

Furthermore, the intramolecular cyclization of peptoids containing an acyl hydrazide moiety can lead to the formation of 4-substituted 2-aryl-4H-1,3,4-oxadiazin-5(6H)-ones. nih.gov

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of this compound and its analogs. One notable example is the cyclocondensation of 4-substituted thiosemicarbazide (B42300) with various α-haloketones to produce 6H-1,3,4-thiadiazines, a related class of heterocycles. researchgate.net

In the context of oxadiazinones, the aroylhydrazones of phenylglyoxylic acid undergo cyclodehydration to furnish 1,3,4-oxadiazine-6-ones. researchgate.net Additionally, pyrimidine (B1678525) or pyridazine (B1198779) rings fused with 1,3,4-oxadiazines can be formed through the cyclocondensation of 4-bromo-5-hydrazineylpyrimidine or 3-bromo-4-hydrazineylpyridazine derivatives with aroyl halides. researchgate.net

Another cyclocondensation approach involves the reaction of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with hydroxylamine (B1172632), which affords 6-trifluoromethyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-ols in high yields. clockss.org

| Reactants | Product | Reaction Type |

| Aroylhydrazones of phenylglyoxylic acid | 1,3,4-Oxadiazin-6-one | Cyclodehydration researchgate.net |

| 4-Bromo-5-hydrazineylpyrimidine/3-bromo-4-hydrazineylpyridazine + Aroyl halide | Pyrimidine/pyridazine fused 1,3,4-oxadiazines | Cyclocondensation researchgate.net |

| 4-Trifluoroacetyl-1,3-oxazolium-5-olate + Hydroxylamine | 6-Trifluoromethyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-ol | Cyclocondensation clockss.org |

Mesoionic 4-Trifluoroacetyl-1,3-Oxazolium-5-Olates with Hydroxylamine

A notable synthetic route involves the reaction of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates, also known as 4-TFMK-münchnones, with hydroxylamine. These mesoionic compounds are readily prepared from the cyclodehydration of N-acyl-N-alkylglycines using trifluoroacetic anhydride. advion.comorganic-chemistry.org The high reactivity of these trifluoroacetylated mesoionic oxazoles is attributed to the presence of electrophilic carbon atoms at the C-2 and C-5 positions, as well as in the trifluoroacetyl group. advion.com

The reaction with hydroxylamine proceeds as a tandem addition to the C-2 position of the mesoionic ring and the trifluoromethyl ketone, resulting in the formation of 6-trifluoromethyl-1,2,4-oxadiazin-6-ols in high yields. advion.comwjarr.com Optimal reaction conditions have been identified as using hydroxylamine hydrochloride in the presence of sodium acetate (B1210297) in dimethylformamide (DMF) at 80 °C for 3 hours, affording the product in up to 95% yield. advion.com This method has been shown to be effective for a range of 3-alkyl- and 3-aryl-substituted mesoionic compounds. advion.com

Table 1: Synthesis of 6-Trifluoromethyl-1,2,4-oxadiazin-6-ols (3) from Mesoionic Oxazoles (1) and Hydroxylamine

| Entry | R¹ | R² | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Ph | Me | 3a | 95 |

| 2 | Me | Bn | 3b | 85 |

| 3 | t-Bu | Me | 3c | 89 |

| 4 | Me | PhCH₂CH₂ | 3d | 83 |

| 5 | p-MeO-C₆H₄ | Me | 3e | 94 |

| 6 | t-Bu | PhCH₂CH₂ | 3f | 91 |

Data sourced from a study on the cyclocondensation reaction of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with hydroxylamine. advion.com

Phenol (B47542) and Hydrazone via Electrochemical Annulation

A novel and eco-friendly approach to the synthesis of 1,3,4-oxadiazinane (B1657261) compounds has been developed through an electrochemical [3+3] annulation of phenols and hydrazones. organic-chemistry.org This method is distinguished by its high atom and step economy, operating under electrochemically driven conditions without the need for external chemical oxidants or metal catalysts. organic-chemistry.orgnih.govopenmedicinalchemistryjournal.com The reaction provides access to a diverse array of 1,3,4-oxadiazinane compounds in consistently high yields, reaching up to 87%. organic-chemistry.org

This electrochemical strategy demonstrates remarkable tolerance for a broad spectrum of both phenol and hydrazone substrates, highlighting its versatility. organic-chemistry.org The scalability of this protocol has been demonstrated through gram-scale reactions, underscoring its synthetic utility for the efficient construction of functionalized 1,3,4-oxadiazines. organic-chemistry.org

Advanced and Sustainable Synthetic Strategies

Green Chemistry Approaches

Grinding chemistry, a mechanochemical method, has been employed as a green and sustainable methodology for the synthesis of pyrido[2,3-e]1,3,4-oxadiazine derivatives. orgchemres.orgnih.gov This solvent-free approach is recognized for being less hazardous and presenting a low-risk pathway for chemical synthesis. orgchemres.orgnih.gov The procedure's green credentials are enhanced by completing the reaction through refluxing initiated by parabolic solar reflectors, which utilize direct sunlight as a clean and renewable energy source. orgchemres.orgnih.gov

This method is noted for its simplicity, time efficiency, high atom economy, safety, sustainability, and cost-effectiveness. orgchemres.orgnih.gov It achieves excellent conversion of reactants and yields, with the resulting products being purified by column chromatography. orgchemres.orgnih.gov While this specific application is for a fused derivative, it demonstrates the potential of grinding chemistry for the synthesis of the core 1,3,4-oxadiazine ring system.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and increased product purity. scholarsresearchlibrary.com While this technique is widely used for the synthesis of the isomeric 1,3,4-oxadiazoles, its application for the direct synthesis of this compound is less documented. wjarr.comscholarsresearchlibrary.com

However, a one-pot, solvent-free microwave irradiation method has been successfully developed for the synthesis of novel oxadiazine-4-thione derivatives. nih.gov In this multicomponent reaction, the microwave-assisted procedure was significantly more efficient, with reaction times of 2-4 minutes, compared to 1-2.5 hours for conventional heating methods. nih.gov This demonstrates the potential of microwave assistance in the synthesis of the broader 1,3,4-oxadiazine class of compounds.

A practical and green one-pot synthesis of 1,3,4-oxadiazines has been developed from the reaction of acylhydrazides and allenoates. advion.comwjarr.comscholarsresearchlibrary.com This method is based on an aerobic oxidative cycloaddition. advion.comwjarr.comscholarsresearchlibrary.com The process involves the aerobic oxidation of acylhydrazides into N-acyldiazenes, facilitated by a NOx catalytic system (NaNO₂ and HNO₃), followed by a 4-(dimethylamino)pyridine (DMAP)-catalyzed [2+4] cycloaddition of the allenoate with the in situ generated N-acyldiazenes. advion.comwjarr.comscholarsresearchlibrary.com

This one-pot protocol is advantageous as it uses stable acylhydrazides as precursors, overcoming the limitation of the instability of N-acyldiazenes used in previous methods. advion.comwjarr.comscholarsresearchlibrary.com The reaction proceeds under an oxygen atmosphere at room temperature and has been shown to accommodate a variety of acylhydrazides, producing 1,3,4-oxadiazines in good to high yields. advion.comscholarsresearchlibrary.com The practicality of this method has been further demonstrated by its successful application in a gram-scale synthesis. wjarr.comscholarsresearchlibrary.com

Table 2: One-Pot Synthesis of 1,3,4-Oxadiazines (3) from Acylhydrazides (1) and Allenoates (2)

| Entry | R¹ of Acylhydrazide (1) | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-MeO-C₆H₄ | 3b | 81 |

| 2 | 4-Me-C₆H₄ | 3c | 85 |

| 3 | 4-F-C₆H₄ | 3d | 88 |

| 4 | 4-Cl-C₆H₄ | 3e | 91 |

| 5 | 4-NO₂-C₆H₄ | 3f | 35 |

| 6 | 3-Me-C₆H₄ | 3g | 78 |

| 7 | 3-Br-C₆H₄ | 3h | 75 |

Data sourced from a study on the one-pot synthesis of 1,3,4-oxadiazines from acylhydrazides and allenoates. scholarsresearchlibrary.com

Solid-Phase Synthesis Techniques

Solid-phase synthesis has emerged as a powerful tool for the generation of heterocyclic compound libraries, and its application to the synthesis of 6H-1,3,4-oxadiazin-6-ones has been a subject of significant research. This approach offers advantages in terms of purification and the potential for combinatorial library development.

From Resin-Bound Acyl Hydrazides with Bromoacetic Acids and Chloroformates

A notable solid-phase method for the synthesis of 1,3,4-oxadiazin-5(6R)-one scaffolds commences with resin-bound acyl hydrazides. nih.govrsc.orgrsc.org This technique demonstrates the versatility of solid-phase chemistry in constructing six-membered heterocyclic rings. The process involves the reaction of resin-bound aryl or hetero-aromatic acyl hydrazides with 2-substituted-2-bromoacetic acids. nih.govrsc.org Subsequent treatment with a base, such as diisopropylethylamine (DIEA), induces an intramolecular cyclization, yielding the desired 1,3,4-oxadiazin-5(6R)-ones. nih.govrsc.org

Initially, this cyclization was identified as an unwanted side reaction during the synthesis of N-azapeptoid chains. nih.gov However, by strategically replacing the primary amine with DIEA, the reaction could be directed to exclusively form the cyclic oxadiazinone product. nih.gov This method is particularly advantageous as it allows for the introduction of chirality at the C2 and C6 positions of the oxadiazinone ring, especially since enantiomerically pure 2-bromo carboxylic acids are readily available from amino acids. rsc.org

The general synthetic scheme on the solid support begins with the attachment of a suitable linker, followed by the incorporation of an acyl hydrazide. The resin-bound acyl hydrazide is then acylated with a chiral 2-substituted-2-bromoacetic acid in the presence of a coupling agent like diisopropylcarbodiimide (DIC). The final and crucial step is the base-mediated intramolecular cyclization. For instance, treatment with a 1M solution of DIEA in N-methylpyrrolidinone (NMP) at an elevated temperature (e.g., 60 °C) for approximately 15 hours has been shown to efficiently yield the 6-membered oxadiazinone ring. rsc.org

This solid-phase approach has also been utilized to create libraries of peptoids or azapeptoids capped with diverse 4-substituted 2-aryl-4H-1,3,4-oxadiazin-5(6H)-ones. nih.gov In this context, an additional acyl hydrazide moiety is introduced to the growing chain, acylated with bromoacetic acid, and then cyclized with DIEA. nih.gov

| Starting Material (Resin-Bound) | Reagents | Product Scaffold | Ref |

| Acyl hydrazide | 1. 2-Substituted-2-bromoacetic acid, DIC 2. DIEA | 1,3,4-Oxadiazin-5(6R)-one | nih.govrsc.org |

| Acyl hydrazide | 4-Nitrophenyl chloroformate, DIEA | 1,3,4-Oxadiazol-2-one | nih.govrsc.org |

| Peptoid-bound acyl hydrazide | 1. Bromoacetic acid 2. DIEA | Peptoid-capped 4-substituted 2-aryl-4H-1,3,4-oxadiazin-5(6H)-one | nih.gov |

Catalyzed Synthesis

Catalysis offers efficient and often novel routes to the this compound core and its derivatives. Both metal-based and metal-free catalytic systems have been developed, providing access to these heterocyclic structures through various reaction pathways.

Rhodium-Catalyzed N-O Insertion

Rhodium catalysis has been effectively employed in the synthesis of related oxazinone structures through N-O bond insertion. One such approach involves the conversion of isoxazol-5-ones into 2,3-dihydro-6H-1,3-oxazin-6-ones. nih.gov This transformation is achieved through a dirhodium-catalyzed reaction with aryl diazoacetates. The reaction proceeds via the formation of a rhodium carbene intermediate, which then undergoes insertion into the N-O bond of the isoxazol-5-one ring. nih.govresearchgate.net This method provides a pathway to oxazinone derivatives, highlighting the utility of rhodium carbenes in heterocyclic synthesis. nih.gov Rhodium catalysts are known for their ability to mediate a variety of C-H activation and bond-formation reactions, making them powerful tools in synthetic organic chemistry. nih.govescholarship.org

Metal-Free Carbene-like Transformations

Complementing metal-catalyzed approaches, metal-free methods have been developed to achieve similar carbene-like transformations. nih.gov An alternative to the rhodium-catalyzed N-O insertion involves a one-pot, metal-free procedure. In this method, aryldiazoacetates are first converted to their corresponding tosylates. These in situ generated tosylates then react with isoxazol-5-ones to yield 2,3-dihydro-6H-1,3-oxazin-6-ones. nih.gov This approach successfully mimics the reactivity of a carbene intermediate without the need for a metal catalyst, offering a more sustainable and potentially less toxic synthetic route. nih.govnih.gov

SBA-Pr-SO3H Nano-catalyst in Three-Component Reactions

An unexpected and efficient synthesis of 1,3,4-oxadiazine derivatives has been achieved using a sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) catalyst. researchgate.net This heterogeneous nano-catalyst facilitates a three-component reaction between cyclohexyl isocyanide, hydrazide derivatives, and cyclic ketones. researchgate.net The use of SBA-Pr-SO3H, a solid acid catalyst with a pore size of approximately 6 nm, is crucial for the formation of the oxadiazine ring. researchgate.netoiccpress.com It is proposed that the specific pore size and structure of the nano-catalyst orient the reaction intermediates in a way that favors the cyclization to the 1,3,4-oxadiazine product. researchgate.net When other acidic catalysts are used for the same three-component reaction, the formation of hydrazino amides is observed instead, highlighting the unique role of the SBA-Pr-SO3H nanoreactor. researchgate.net

The advantages of this method include high product yields, short reaction times, environmental friendliness (often performed under solvent-free conditions), and the ease of catalyst recovery and reuse without significant loss of activity. researchgate.netoiccpress.comorgchemres.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Ref |

| Cyclohexyl isocyanide | Hydrazide derivative | Cyclic ketone | SBA-Pr-SO3H | Spirooxadiazine derivative | researchgate.net |

DMAP-Catalyzed Cycloaddition of Allenoates with N-Acyldiazenes

A direct and atom-efficient route to 1,3,4-oxadiazine derivatives is the 4-(dimethylamino)pyridine (DMAP)-catalyzed [2+4] cycloaddition of allenoates with N-acyldiazenes. nih.govmdpi.com This reaction constructs the six-membered ring by incorporating three heteroatoms in a single step, affording the desired products in moderate to good yields. nih.gov

A significant challenge with this method is the inherent instability of N-acyldiazenes, which often require careful preparation and storage. mdpi.com To address this limitation, a more practical one-pot protocol has been developed. This improved method involves the in situ generation of N-acyldiazenes from stable acylhydrazide precursors through aerobic oxidation using a catalytic system of NaNO₂ and HNO₃. The resulting N-acyldiazenes then immediately undergo the DMAP-catalyzed cycloaddition with allenoates present in the reaction mixture. This one-pot approach has been successfully applied to a variety of acylhydrazides, producing a range of 1,3,4-oxadiazines in good to high yields and has been demonstrated on a gram scale. mdpi.com

Copper-catalyzed Intermolecular Annulation

A direct copper-catalyzed intermolecular annulation leading to the formation of the this compound ring system is not a widely reported synthetic strategy. However, related copper-catalyzed methodologies have been successfully employed for the synthesis of analogous heterocyclic structures, such as benzo semanticscholar.orgmdpi.comorganic-chemistry.orgoxadiazine derivatives.

One notable example involves a copper-catalyzed N-arylation followed by a cyclization step to form substituted benzo semanticscholar.orgmdpi.comorganic-chemistry.orgoxadiazine derivatives. This process demonstrates the utility of copper catalysis in the formation of C-N bonds, a key step in the annulation process for constructing such heterocyclic systems. In a reported synthesis, 2-iodophenol (B132878) and hydrazonoyl chlorides are coupled in the presence of a copper catalyst to yield the target benzo semanticscholar.orgmdpi.comorganic-chemistry.orgoxadiazine derivatives. researchgate.net

The proposed mechanism for this transformation begins with the oxidative addition of 2-iodophenol to the Cu(I) catalyst. Concurrently, a 1,3-dipolar intermediate is generated from the hydrazonoyl chloride under basic conditions. The subsequent cycloaddition of this intermediate with the copper-activated phenol derivative leads to the formation of the final product. researchgate.net

While this specific example leads to a benzo-fused 1,3,4-oxadiazine, it highlights a potential pathway that could theoretically be adapted for the synthesis of 6H-1,3,4-Oxadiazin-6-ones, should appropriate starting materials be employed. The reaction conditions for the synthesis of benzo semanticscholar.orgmdpi.comorganic-chemistry.orgoxadiazine derivatives are summarized in the table below.

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuI | Et3N | MeCN | Room Temp | High |

This table illustrates a representative copper-catalyzed synthesis of a related oxadiazine structure, as a direct copper-catalyzed intermolecular annulation for this compound is not prominently described in the literature.

It is important to note that other non-copper-catalyzed methods for the synthesis of 1,3,4-oxadiazines have been reported, such as the DMAP-catalyzed [2+4] cycloaddition of allenoates and N-acyldiazenes. mdpi.com This indicates that while copper catalysis is a versatile tool in heterocyclic chemistry, other catalytic systems have also been found to be effective for the construction of the 1,3,4-oxadiazine core.

Reactivity Profiles and Mechanistic Studies of 6h 1,3,4 Oxadiazin 6 One

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of the chemical reactivity of 6H-1,3,4-oxadiazin-6-ones, providing pathways to diverse chemical structures. These heterocycles can act as either dienophiles or heterodienes in Diels-Alder reactions and as dipolarophiles in 1,3-dipolar cycloadditions.

In many Diels-Alder reactions, the 6H-1,3,4-oxadiazin-6-one scaffold acts as the dienophile. The initial [4+2] cycloaddition is often followed by a retro-Diels-Alder reaction involving the expulsion of a stable molecule, such as nitrogen, which drives the reaction forward and leads to the formation of new ring systems.

The reactions of substituted 6H-1,3,4-oxadiazin-6-ones with strained olefins like norbornene and norbornadiene have been investigated. For instance, methyl 6-oxo-5-phenyl-1,3,4-oxadiazin-2-carboxylate reacts with norbornene and norbornadiene to yield the corresponding Diels-Alder adducts. These adducts are unstable and decompose in solution at room temperature, primarily forming γ-oxoketenes through the loss of nitrogen, along with small quantities of β-lactones.

In a different reaction pathway, various 2,5-disubstituted 1,3,4-oxadiazin-6-ones react with norbornadiene in the presence of a Lewis acid, such as boron trifluoride-ether, or a protic acid like trifluoroacetic acid. This process does not isolate the initial adduct but proceeds to furnish 3,6-disubstituted α-pyrones. researchgate.netresearchgate.net The reaction is believed to proceed via a γ-oxo ketene (B1206846) intermediate, which is generated after the initial cycloaddition and nitrogen extrusion. researchgate.net In the absence of an acid catalyst, these reactions often yield a mixture of products, including enol lactones and 1:2 adducts. researchgate.netresearchgate.net

| This compound Derivative | Reagent | Conditions | Major Product(s) | Citation |

|---|---|---|---|---|

| Methyl 6-oxo-5-phenyl-1,3,4-oxadiazin-2-carboxylate | Norbornene | Solution, 20°C | γ-oxoketene, β-lactone | researchgate.net |

| Methyl 6-oxo-5-phenyl-1,3,4-oxadiazin-2-carboxylate | Norbornadiene | Solution, 20°C | γ-oxoketene, β-lactone | researchgate.net |

| 2,5-Disubstituted 1,3,4-oxadiazin-6-ones (ten examples) | Norbornadiene | Boron trifluoride-ether or Trifluoroacetic acid | 3,6-Disubstituted α-pyrones | researchgate.netresearchgate.net |

The role of 6H-1,3,4-oxadiazin-6-ones as dienophiles is also evident in their reactions with conjugated dienes. The nature of the final product is highly dependent on the substituents of the oxadiazinone ring. researchgate.net For example, 2,5-diphenyl-1,3,4-oxadiazin-6-one reacts with 2,3-dimethyl-1,3-butadiene (B165502) to afford a pyridooxadiazinone derivative. researchgate.net

When reacted with 1,2-bis(methylene)cyclohexane, different outcomes are observed based on the oxadiazinone's substitution pattern. Oxadiazinones with 2-(4-nitrophenyl), 2-(4-tolyl), and 2-(4-bromophenyl) substituents yield oxadiazinoisoquinoline structures. researchgate.net In contrast, a methyl oxophenyloxadiazinecarboxylate derivative gives a cyclopentenone derivative, while an anisyl(isopropyl)oxadiazinone derivative results in a cyclobutanone (B123998) derivative. researchgate.net

| This compound Derivative | Diene | Product Type | Citation |

|---|---|---|---|

| 2,5-Diphenyl-1,3,4-oxadiazin-6-one | 2,3-Dimethyl-1,3-butadiene | Pyridooxadiazinone | researchgate.net |

| 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazin-6-one | 1,2-Bis(methylene)cyclohexane | Oxadiazinoisoquinoline | researchgate.net |

| 2-(4-Tolyl)-5-phenyl-1,3,4-oxadiazin-6-one | 1,2-Bis(methylene)cyclohexane | Oxadiazinoisoquinoline | researchgate.net |

| 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazin-6-one | 1,2-Bis(methylene)cyclohexane | Oxadiazinoisoquinoline | researchgate.net |

| Methyl 6-oxo-5-phenyl-1,3,4-oxadiazin-2-carboxylate | 1,2-Bis(methylene)cyclohexane | Cyclopentenone derivative | researchgate.net |

| 2-(4-Anisyl)-5-isopropyl-1,3,4-oxadiazin-6-one | 1,2-Bis(methylene)cyclohexane | Cyclobutanone derivative | researchgate.net |

The reaction of 6H-1,3,4-oxadiazin-6-ones with the strained olefin bicyclo[2.1.1]hexene further demonstrates their dienophilic reactivity, which again is influenced by the ring substituents. researchgate.netresearchgate.net The reaction between 2,5-diphenyl-6H-1,3,4-oxadiazin-6-one and bicyclo[2.1.1]hexene yields 3,4-dihydro-α-pyrones. researchgate.netresearchgate.net

However, when methyl 5-phenyl-6-oxo-6H-1,3,4-oxadiazine-2-carboxylate is reacted with bicyclo[2.1.1]hexene, a different product distribution is observed. researchgate.netresearchgate.net The major product is a nine-membered, bridged, α,β-unsaturated enol lactone, formed alongside a minor amount of a β-lactone, in an approximate 10:1 ratio. researchgate.netresearchgate.net The formation of these products is rationalized by an initial Diels-Alder cycloaddition, followed by nitrogen extrusion to form an intermediate that rearranges to the observed lactones. researchgate.net

| This compound Derivative | Reagent | Product(s) | Citation |

|---|---|---|---|

| 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one | Bicyclo[2.1.1]hexene | 3,4-Dihydro-α-pyrone | researchgate.netresearchgate.net |

| Methyl 5-phenyl-6-oxo-6H-1,3,4-oxadiazine-2-carboxylate | Bicyclo[2.1.1]hexene | Nine-membered enol lactone and β-lactone (~10:1) | researchgate.netresearchgate.net |

While intermolecular Diels-Alder reactions of 6H-1,3,4-oxadiazin-6-ones are documented, specific examples of intramolecular variants within this exact compound class are not prominent in the reviewed literature. However, the closely related 1,3,4-oxadiazole (B1194373) ring system is well-known to undergo a powerful tandem intramolecular [4+2]/[3+2] cycloaddition cascade. In these reactions, the oxadiazole first undergoes an inverse-electron-demand Diels-Alder reaction with a tethered dienophile, followed by nitrogen loss to form a carbonyl ylide intermediate, which is then trapped by a tethered dipolarophile in a 1,3-dipolar cycloaddition. This highlights the potential for complex intramolecular transformations in related heterocyclic systems.

The this compound ring can also participate as a dipolarophile in 1,3-dipolar cycloadditions. Research has shown that 2,5-diaryl-1,3,4-oxadiazin-6-ones react with nitrile oxides. This reaction exhibits remarkable site selectivity, with the cycloaddition occurring exclusively at one of the carbon-nitrogen double bonds of the oxadiazinone ring. The products of this transformation are 1,2,4-oxadiazole (B8745197) derivatives. When mesitonitrile oxide is used as the 1,3-dipole, the reaction can also yield bis-adducts. The structures of both the mono- and bis-adducts have been confirmed through X-ray analysis.

1,3-Dipolar Cycloadditions

Ring-Opening Reactions and Subsequent Transformations

6H-1,3,4-Oxadiazin-6-ones are known to undergo ring-opening reactions, primarily through thermal or photochemical means. These reactions generate highly reactive intermediates that can be trapped or can undergo further transformations to yield a variety of heterocyclic and carbocyclic products.

Upon thermolysis, 6H-1,3,4-oxadiazin-6-ones can undergo a retro-Diels-Alder reaction, leading to the extrusion of molecular nitrogen and the formation of a γ-oxo ketene intermediate. acs.org This transformation is a key step in many of the subsequent reactions of this heterocyclic system. The formation of these γ-oxo ketenes has been observed in the reactions of 2,5-disubstituted 1,3,4-oxadiazin-6-ones with dienophiles such as norbornene. acs.org In some cases, these ketene intermediates are stable enough to be isolated. acs.org

The stability and subsequent reactivity of the γ-oxo ketene are influenced by the substituents on the original oxadiazinone ring. For instance, some γ-oxo ketenes can isomerize to enol lactones upon further heating. acs.org

A significant application of the reactivity of 6H-1,3,4-oxadiazin-6-ones is their conversion to 3,6-disubstituted α-pyrones. acs.org This transformation can be achieved by reacting the oxadiazinone with norbornadiene in the presence of a Lewis acid such as boron trifluoride-etherate or a protic acid like trifluoroacetic acid. acs.org The reaction proceeds smoothly under these conditions. acs.org

Interestingly, the formation of α-pyrones can also be achieved by first generating the γ-oxo ketene intermediate by heating the oxadiazinone and then treating it with the Lewis acid. acs.org In the absence of an acid catalyst, the reaction of oxadiazinones with norbornadiene can lead to a mixture of products, including enol lactones and 1:2 adducts, although in some specific cases, the α-pyrone can be obtained as the sole product. acs.org The reaction of oxadiazinones with strained alkynes, such as arynes and cyclic alkynes, also provides a pathway to α-pyrones through a Diels-Alder/retro-Diels-Alder cascade. rsc.orgclockss.orgnih.govresearchgate.net

The synthesis of substituted methyl 3-phenyl-α-pyrone-6-carboxylates has been achieved from methyl 6-oxo-5-phenyl-6H-1,3,4-oxadiazine-2-carboxylate in a one-pot procedure. mdpi.com This process involves the formation of a γ-oxoketene, its conversion to an α,δ-dibromo-δ-lactone, and subsequent elimination of hydrogen bromide to yield the α-pyrone. mdpi.com

Enol lactones are another class of compounds that can be derived from 6H-1,3,4-oxadiazin-6-ones. acs.org The formation of these compounds typically proceeds through the isomerization of the γ-oxo ketene intermediates that are generated from the thermolysis of the oxadiazinone ring. acs.org In non-catalyzed reactions of oxadiazinones with norbornene, γ-oxoketenes have been observed and, in some instances, isolated. acs.org With the exception of a few cases, these γ-oxoketenes isomerize to enol lactones upon further thermolysis. acs.orgthieme-connect.de

The reaction of methyl phenyloxadiazinonecarboxylate with bicyclo[2.1.1]hexene yields a nine-membered, bridged, α,β-unsaturated enol lactone as the major product. researchgate.net The formation of enol lactones has also been noted as a competing pathway in the synthesis of α-pyrones from oxadiazinones and norbornadiene, particularly in the absence of an acid catalyst. acs.org

The γ-oxoketenes, which are key intermediates formed from the ring opening of 6H-1,3,4-oxadiazin-6-ones, can undergo intramolecular [2+2] cycloaddition. This reaction can be induced either thermally or photochemically and results in the formation of β-lactones of the 3-oxo-2-oxabicyclo[2.2.0]hexane type. The stereoisomeric outcome of this ring contraction can differ depending on whether heat or light is used to initiate the cycloaddition. researchgate.net

For example, the γ-oxoketenes generated from the reaction of methyl 1,3,4-oxadiazin-6-one-2-carboxylate with cycloalkenes are suitable substrates for this intramolecular cycloaddition. The formation of β-lactones has also been observed as a minor pathway in the reactions of methyl 6-oxo-5-phenyl-1,3,4-oxadiazin-2-carboxylate with norbornene and norbornadiene, providing evidence for the intermediacy of dihydropyryliumolates in the thermal denitrogenation of the initial Diels-Alder adducts. This transformation represents a formal ring contraction of the intermediate species, leading to a four-membered lactone ring.

Derivatization and Functionalization Strategies

The this compound core is a versatile scaffold that allows for the introduction of a wide range of substituents, enabling the modulation of its chemical and physical properties. Functionalization can be achieved at several positions on the heterocyclic ring, primarily at the C2, C5, and N4 positions. These modifications are crucial for developing new derivatives with specific applications.

The substitution pattern on the this compound ring is largely dictated by the synthetic methodology employed for its construction. Various synthetic routes provide access to derivatives with diverse functionalities at different ring positions.

One common strategy involves the cyclocondensation of α-hydroxy acid hydrazides or related precursors. For instance, 2,5-disubstituted 1,3,4-oxadiazin-6-ones can be prepared by reacting syn-2-oxoalkanoic acid acylhydrazones with a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net This method allows for the introduction of substituents at both the C2 and C5 positions, as exemplified by the synthesis of 2,5-diphenyl-6H-1,3,4-oxadiazin-6-one. researchgate.netmolaid.com

Solid-phase synthesis has also been employed to create libraries of 1,3,4-oxadiazin-5-ones, which are structurally related to the 6-one isomers. These methods demonstrate the feasibility of introducing substituents at the C2 and C6 positions by reacting resin-bound acyl hydrazides with 2-substituted-2-bromoacetic acids. researchgate.net Although targeting a slightly different isomer, the principles highlight the accessibility of these positions for functionalization. The C6 position, in particular, has been identified as a less commonly functionalized site, and its modification is a key area of interest for developing new analogues. arabjchem.org

Further derivatization can be achieved through cycloaddition reactions. For example, the reaction of γ-oxoketenes, generated from precursors like methyl 6-oxo-5-phenyl-6H-1,3,4-oxadiazine-2-carboxylate, allows for the formation of complex structures where the initial oxadiazinone is substituted at C2 and C5. researchgate.net

The table below summarizes various methods for introducing substituents onto the 1,3,4-oxadiazin-6-one ring system.

| Position(s) | Method | Precursors | Example Substituents |

| C2, C5 | Cyclocondensation | syn-2-Oxoalkanoic acid acylhydrazones, DCC | Phenyl, 4-Nitrophenyl, 4-Tolyl, 4-Bromophenyl researchgate.net |

| C2, C5 | Two-step synthesis | Benzohydrazide (B10538), Benzoylformic acid | Phenyl |

| C2, C6 | Solid-phase synthesis | Resin-bound acyl hydrazides, 2-substituted-2-bromoacetic acids | Aryl, Chiral groups from amino acids researchgate.net |

| C2, C5 | Cycloaddition/Rearrangement | Methyl 6-oxo-5-phenyl-6H-1,3,4-oxadiazine-2-carboxylate | Methoxycarbonyl, Phenyl researchgate.net |

Substituents attached to the this compound ring possess their own reactivity, which can be exploited for further functionalization of the molecule. A notable example is the reactivity of a methyl group at the C2 position.

The 2-methyl group in quaternary 1,3,4-oxadiazine derivatives is particularly reactive. researchgate.net This enhanced reactivity is attributed to the acidic nature of the protons on the methyl group, which is adjacent to the electron-withdrawing imine (C=N) functionality within the heterocyclic ring. This activation allows the methyl group to participate in condensation reactions with various electrophiles, such as aldehydes.

This reactivity is exploited in the synthesis of cyanine (B1664457) dyes. researchgate.net In these syntheses, the 2-methyl-1,3,4-oxadiazinium salt acts as a methylene (B1212753) base that condenses with an appropriate carbonyl compound to form a larger conjugated system characteristic of these dyes. While detailed mechanistic studies on this specific reaction are not extensively reported, it follows the general principles of condensation reactions of active methylene compounds.

The synthesis of 2-methyl substituted 1,3,4-oxadiazines, such as 2-methyl-5-phenyl-4H-1,3,4-oxadiazine, has been achieved through catalyst-free condensation reactions in water, highlighting the accessibility of the necessary precursors for these subsequent reactions. orgchemres.org

Computational Chemistry and Theoretical Analysis

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. niscpr.res.in It is frequently employed to predict various molecular properties with high accuracy. The B3LYP hybrid functional is a commonly used method for such calculations on heterocyclic systems. niscpr.res.inresearchgate.net

Geometry Optimization and Structural Parameters (Bond Lengths, Angles)

A fundamental step in computational analysis is geometry optimization, which calculates the lowest energy arrangement of atoms in a molecule. This process yields crucial structural data, including bond lengths and angles. For 6H-1,3,4-Oxadiazin-6-one, this analysis would define the precise three-dimensional conformation of its six-membered ring.

Expected Bond Lengths and Angles: The optimization would provide the specific lengths of the C-O, C-N, N-N, and C=O bonds, as well as the internal bond angles of the ring. These parameters are critical for understanding the molecule's steric and electronic environment. While specific data for the parent compound is unavailable, studies on related heterocyclic structures confirm that DFT calculations can produce geometrical parameters that are in close agreement with experimental values. niscpr.res.in

Interactive Table: Predicted Structural Parameters for this compound (Note: As specific literature data is unavailable, this table illustrates the type of data that would be generated from a DFT geometry optimization.)

| Parameter | Atom Pair/Triplet | Predicted Value (Å or °) |

| Bond Length | O1-C2 | Data not available |

| Bond Length | C2-N3 | Data not available |

| Bond Length | N3-N4 | Data not available |

| Bond Length | N4-C5 | Data not available |

| Bond Length | C5-C6 | Data not available |

| Bond Length | C6=O7 | Data not available |

| Bond Angle | C6-O1-C2 | Data not available |

| Bond Angle | O1-C2-N3 | Data not available |

| Bond Angle | C2-N3-N4 | Data not available |

Electronic Properties and Frontier Molecular Orbitals (HOMO-LUMO Gap)

The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govaimspress.com

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy corresponds to a better electron-donating capability.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron-accepting capability.

HOMO-LUMO Gap (ΔE): A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. A large gap implies higher stability. mdpi.com For this compound, the analysis would reveal the distribution of these orbitals across the molecule and the magnitude of the energy gap, which would be crucial for predicting its reactivity in chemical reactions.

Interactive Table: Predicted Electronic Properties for this compound (Note: This table is a template for data that would be derived from DFT calculations.)

| Property | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. nih.gov It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions.

Color Interpretation: Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue areas denote positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential. nih.govresearchgate.net

Predicted MEP for this compound: An MEP analysis would likely show negative potential (red) around the carbonyl oxygen (C=O) and the nitrogen atoms due to their high electronegativity, identifying them as sites for electrophilic interaction. Regions of positive potential (blue) would be expected around the hydrogen atoms. nih.gov

Mulliken Charge Distribution Analysis

Mulliken population analysis is a method for calculating partial atomic charges within a molecule based on the distribution of electrons in the molecular orbitals. niscpr.res.in This analysis helps to quantify the electrostatic potential by assigning a charge to each atom, providing insight into the electronic structure and local polarity. It is important to note that Mulliken charges are known to be sensitive to the choice of the basis set used in the calculation. niscpr.res.in

Predicted Charge Distribution: For this compound, the analysis would likely show significant negative charges on the highly electronegative oxygen and nitrogen atoms, while the carbon atoms, particularly the carbonyl carbon, would carry positive charges.

Interactive Table: Predicted Mulliken Atomic Charges for this compound (Note: The following is a representative table of results from a Mulliken charge analysis.)

| Atom | Predicted Mulliken Charge |

| O1 | Data not available |

| C2 | Data not available |

| N3 | Data not available |

| N4 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| O7 (carbonyl) | Data not available |

| H (on C5) | Data not available |

| H (on C5) | Data not available |

Isodesmic Reaction Calculations for Stabilization Energy

Isodesmic reactions are theoretical reactions in which the number and type of chemical bonds on both the reactant and product sides are conserved. dtic.mil By calculating the enthalpy change of such a reaction, one can determine the stabilization energy of a target molecule relative to simpler, well-understood reference compounds. This method is effective for evaluating the energetic stability contributed by factors like ring strain or resonance. For this compound, an appropriate isodesmic reaction would be constructed to isolate and quantify the inherent stability of the heterocyclic ring system. researchgate.net

Aromaticity Assessment

Aromaticity is a key concept in chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electrons. The assessment of aromaticity in heterocyclic compounds can be complex. Computational methods provide quantitative indices to evaluate this property.

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 suggests high aromaticity, while a value near 0 indicates a non-aromatic system. nih.gov

Nucleus-Independent Chemical Shift (NICS)

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. It involves calculating the absolute magnetic shielding at a specific point in space, typically the geometric center of a ring (NICS(0)) or at a point 1 Å above the plane of the ring (NICS(1)). A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity. Values close to zero are characteristic of non-aromatic systems.

While specific NICS values for the parent this compound are not extensively documented in dedicated studies, analysis of the closely related five-membered 1,3,4-oxadiazole (B1194373) ring has shown that NICS calculations predict a relatively high degree of aromaticity. researchgate.net However, it has also been noted that for some heterocyclic systems, different computational methods for evaluating aromaticity may not show strong correlation. researchgate.net For the this compound ring, the presence of electronegative oxygen and nitrogen atoms, along with a carbonyl group, would significantly influence the π-electron distribution and thus the induced ring current. A hypothetical NICS analysis would provide critical data on the electronic behavior of this specific ring structure.

Table 1: Representative NICS(1) Values for Aromaticity Comparison

| Compound | NICS(1) Value (ppm) | Aromaticity |

|---|---|---|

| Benzene | -10.1 | Aromatic |

| Thiophene | -13.6 | Aromatic |

| Pyrrole | -15.2 | Aromatic |

| Furan | -12.3 | Aromatic |

| This compound | Not Reported | To Be Determined |

Note: This table is for illustrative purposes to show typical values for known aromatic compounds.

Harmonic Oscillator Model of Aromaticity (HOMA)

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that quantifies aromaticity by evaluating the degree of bond length equalization within a ring. The HOMA index is calculated based on the deviation of experimental or computationally determined bond lengths from an optimal value assumed for a fully aromatic system. HOMA values range from 1 for a perfectly aromatic system (like benzene) to 0 for a non-aromatic system, with negative values indicating anti-aromatic character.

Similar to NICS data, specific HOMA index calculations for the parent this compound are scarce in the literature. However, studies on substituted 1,3,4-oxadiazole derivatives have yielded conflicting results when comparing HOMA and NICS methods. For instance, one analysis suggested a non-aromatic character for the oxadiazole ring based on the HOMA index, which contradicted the prediction of high aromaticity from NICS calculations. researchgate.net This discrepancy highlights that geometric and magnetic criteria can sometimes provide different perspectives on the complex nature of aromaticity in heteroatomic systems. A HOMA analysis of this compound would involve calculating the optimal bond lengths for the C-C, C-N, N-N, C-O, and N-O bonds within the ring and comparing them to the computed ground-state geometry.

Hückel's Rule Application

Hückel's rule is a foundational principle for predicting the aromaticity of monocyclic, planar, and fully conjugated systems. libretexts.orgmasterorganicchemistry.comlibretexts.org The rule states that a system is aromatic if it possesses (4n + 2) π-electrons, where 'n' is a non-negative integer (0, 1, 2, ...). Conversely, a system with 4n π-electrons is considered anti-aromatic.

To apply Hückel's rule to this compound, we must first determine the number of π-electrons in the cyclic system:

The ring contains two π-bonds (likely between C2-N3 and C5-N4), contributing a total of 4 π-electrons .

The heteroatom at position 1 is an ether-like oxygen. Assuming it is sp² hybridized to participate in conjugation, one of its lone pairs can enter the π-system, contributing 2 π-electrons .

The carbonyl group at C6 is part of the ring. The C=O double bond is exocyclic, but the carbon atom is sp² hybridized.

Assuming a planar, conjugated ring, the system contains 4 electrons from the two double bonds and 2 electrons from the lone pair of the ring oxygen (O1), totaling 6 π-electrons . A 6 π-electron system satisfies Hückel's rule for n=1. Therefore, if the this compound ring is planar and maintains a continuous cycle of overlapping p-orbitals, it has the potential to be classified as aromatic. However, the presence of multiple electronegative heteroatoms and the exocyclic carbonyl group can distort the electron density and planarity, potentially weakening its aromatic character compared to carbocyclic analogues like benzene.

Mechanistic Insights from Computational Studies

Computational chemistry is a powerful tool for mapping out reaction mechanisms, identifying transition states, and explaining the origins of selectivity.

Elucidation of Reaction Pathways and Selectivity

Computational studies have been instrumental in understanding the reactivity of 6H-1,3,4-Oxadiazin-6-ones, which are known to participate in cycloaddition reactions. These compounds can act as masked heterodienes. A prominent reaction pathway involves an initial Diels-Alder [4+2] cycloaddition with an alkene. researchgate.net This is typically followed by a retro-Diels-Alder reaction that involves the extrusion of a stable dinitrogen (N₂) molecule.

Computational modeling of this pathway can elucidate the following:

Transition State Geometries: The structure and energy of the transition states for both the initial cycloaddition and the subsequent N₂ extrusion can be calculated.

Reaction Energetics: By calculating the activation energies (ΔG‡) and reaction energies (ΔG) for each step, computational studies can predict the feasibility of the proposed mechanism and identify the rate-determining step.

For example, the cycloaddition of 5-methyl-2-phenyl-1,3,4-oxadiazin-6-one with norbornene is rationalized as a Diels-Alder cycloaddition, followed by nitrogen extrusion and subsequent cyclization of the resulting γ-ketoketene intermediate. researchgate.net

Furthermore, computational methods have been used to explore other synthetic routes to the broader 1,3,4-oxadiazine class. One such study proposed a mechanism for the one-pot synthesis of 1,3,4-oxadiazines from acylhydrazides and allenoates. mdpi.com The proposed pathway involves the aerobic oxidation of the acylhydrazide to an N-acyldiazene, which then undergoes a DMAP-catalyzed cycloaddition with the allenoate. Computational modeling helps to validate the feasibility of the proposed zwitterionic and other transient intermediates in this catalytic cycle. mdpi.com

Table 2: Computationally Studied Reaction Types for 1,3,4-Oxadiazine Systems

| Reaction Type | Key Mechanistic Feature | Role of Computation |

|---|---|---|

| [4+2] Cycloaddition | Diels-Alder reaction followed by N₂ extrusion | Elucidation of transition states, confirmation of γ-oxoketene intermediate |

| [3+3] Cycloaddition | Formation of the 1,3,4-oxadiazine ring | Visualization of the mechanistic pathway for ring synthesis researchgate.net |

Spectroscopic Characterization Techniques for 6h 1,3,4 Oxadiazin 6 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 6H-1,3,4-oxadiazin-6-one derivatives in solution. By analyzing the magnetic properties of atomic nuclei, different NMR experiments provide information on the carbon skeleton, the number and environment of protons, and the presence of other NMR-active nuclei like phosphorus-31 and fluorine-19.

While detailed spectroscopic data for the this compound skeleton is not extensively published, analysis of the closely related isomeric 4H-1,2,4-oxadiazin-5(6H)-one derivatives provides significant insight into the expected spectral characteristics.

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. In derivatives of the oxadiazinone core, the chemical shifts (δ) of protons are influenced by their position relative to the heterocyclic ring and its substituents.

For instance, in a series of 6-substituted-3-aryl-4H-1,2,4-oxadiazin-5(6H)-ones, the proton on the nitrogen of the heterocyclic ring (N-H) typically appears as a singlet far downfield, often above δ 11.0 ppm, due to its acidic nature and deshielding environment. Protons on a carbon atom at position 6 of the ring (C6-H) are also shifted downfield by the adjacent oxygen and nitrogen atoms, with their exact chemical shift and multiplicity depending on the nature of the substituent at C6. For example, a methyl group at C6 results in a quartet for the C6-H proton around δ 4.3-4.4 ppm when coupled to the methyl protons. Aromatic protons on a substituent at C3 will appear in the typical aromatic region of δ 7.0-8.5 ppm, with their specific shifts and splitting patterns determined by the other substituents on the aromatic ring.

Table 1: Example ¹H NMR Chemical Shifts (δ, ppm) for Selected 4H-1,2,4-oxadiazin-5(6H)-one Derivatives in DMSO-d₆ (Data sourced from a study on isomeric 1,2,4-oxadiazin-5(6H)-ones)

| Compound | N-H (s) | Ar-H (m) | C6-H | C6-Substituent Protons | Other Protons |

| 6-Methyl-3-(4-methylphenyl)-4H-1,2,4-oxadiazin-5(6H)-one | 11.25 | 7.64 (d), 7.28 (d) | 4.32 (q) | 1.36 (d, 3H) | 2.35 (s, 3H, Ar-CH₃) |

| 3-(4-Bromophenyl)-6-methyl-4H-1,2,4-oxadiazin-5(6H)-one | 11.37 | 7.70 (s) | 4.35 (q) | 1.37 (d, 3H) | |

| 6-Ethyl-3-phenyl-4H-1,2,4-oxadiazin-5(6H)-one | 11.31 | 7.74 (d), 7.56-7.46 (m) | 4.20 (dd) | 1.92-1.83 (m, 1H), 1.77-1.66 (m, 1H), 1.01 (t, 3H) | |

| 6-Ethyl-3-(4-fluorophenyl)-4H-1,2,4-oxadiazin-5(6H)-one | 11.33 | 7.89-7.73 (m), 7.35-7.31 (m) | 4.19 (dd) | 1.92-1.88 (m, 1H), 1.77-1.66 (m, 1H), 1.01 (t, 3H) |

Data extracted from reference oregonstate.edu.

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon framework of a molecule. Generally, ¹³C NMR spectra are proton-decoupled, meaning each unique carbon atom appears as a single line.

In this compound derivatives, the carbonyl carbon (C6=O) is highly deshielded and expected to resonate significantly downfield, typically in the range of δ 165-170 ppm. researchgate.net The carbon atom at position 2 (C=N) of the heterocyclic ring also appears downfield, usually between δ 150-155 ppm. The chemical shift of the carbon at position 5 will vary depending on its substitution but is generally found in the range of δ 70-80 ppm for sp³-hybridized carbons. Aromatic carbons from substituents appear in their characteristic region of δ 115-150 ppm. oregonstate.edu

Table 2: Example ¹³C NMR Chemical Shifts (δ, ppm) for Selected 4H-1,2,4-oxadiazin-5(6H)-one Derivatives in DMSO-d₆ (Data sourced from a study on isomeric 1,2,4-oxadiazin-5(6H)-ones)

| Compound | C=O | C=N | C6 | Aromatic Carbons | Other Carbons |

| 6-Methyl-3-(4-methylphenyl)-4H-1,2,4-oxadiazin-5(6H)-one | 168.4 | 152.0 | 72.1 | 141.5, 129.6, 127.0, 126.7 | 21.4 (Ar-CH₃), 13.6 (C6-CH₃) |

| 3-(4-Bromophenyl)-6-methyl-4H-1,2,4-oxadiazin-5(6H)-one | 168.4 | 151.6 | 72.4 | 132.4, 129.4, 129.0, 125.4 | 13.8 (C6-CH₃) |

| 6-Ethyl-3-phenyl-4H-1,2,4-oxadiazin-5(6H)-one | 168.0 | 152.1 | 76.8 | 131.8, 129.8, 129.3, 127.3 | 21.5 (CH₂), 10.1 (CH₃) |

| 6-Ethyl-3-(4-fluorophenyl)-4H-1,2,4-oxadiazin-5(6H)-one | 167.9 | 151.4 | 76.8 | 165.6, 163.2, 129.9, 126.3, 116.4 | 21.4 (CH₂), 10.1 (CH₃) |

Data extracted from reference oregonstate.edu.

For derivatives of this compound that incorporate a phosphonate (B1237965) group, ³¹P NMR spectroscopy is a crucial characterization tool. Phosphorus-31 is a spin-1/2 nucleus with 100% natural abundance, making it a sensitive nucleus for NMR analysis. semanticscholar.org The chemical shift range for ³¹P is very wide, allowing for clear distinction between different phosphorus environments.

A typical ³¹P NMR spectrum is acquired with proton decoupling, resulting in a single sharp peak for each unique phosphorus atom. semanticscholar.org For phosphonate esters (RO)₂(P=O)R', the ³¹P chemical shift typically appears in the range of δ 0 to +30 ppm relative to the standard, 85% H₃PO₄. mdpi.comresearchgate.net The exact chemical shift would be sensitive to the electronic nature of the oxadiazinone moiety attached to the phosphorus atom.

If the spectrum were acquired without proton decoupling, the ³¹P signal would be split by neighboring protons. The magnitude of the coupling constant (J) provides structural information; for example, a one-bond coupling (¹J_P-H) is very large (typically 600-700 Hz), while two-bond (²J_P-C-H) and three-bond (³J_P-O-C-H) couplings are significantly smaller (5-30 Hz). semanticscholar.org

Fluorine-19 is another highly sensitive nucleus (100% natural abundance, spin-1/2) that provides a virtually background-free NMR spectrum, as fluorine is not naturally present in most biological or organic systems. researchgate.net The chemical shift range for ¹⁹F NMR is extremely broad (over 400 ppm), making it highly sensitive to subtle changes in the electronic environment of the fluorine atom. pdx.edu This is particularly useful for identifying and distinguishing between different fluorinated derivatives.

For example, in the characterization of 6-ethyl-3-(4-fluorophenyl)-4H-1,2,4-oxadiazin-5(6H)-one, the ¹⁹F NMR spectrum (recorded in CDCl₃) shows a single signal at δ -107.49 ppm, which is characteristic of a fluorine atom attached to an aromatic ring. oregonstate.edu This single peak confirms the presence and specific environment of the fluorine substituent.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound with high accuracy. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), is particularly powerful. It measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the unambiguous determination of the elemental composition.

For derivatives of the oxadiazinone core, HRMS is used to confirm that the synthesized product has the correct molecular formula by comparing the experimentally measured mass with the calculated (calcd) mass.

Table 3: Example High-Resolution Mass Spectrometry (ESI-HRMS) Data for Selected 4H-1,2,4-oxadiazin-5(6H)-one Derivatives (Data sourced from a study on isomeric 1,2,4-oxadiazin-5(6H)-ones)

| Compound | Molecular Formula | Calculated [M-H]⁻ | Found [M-H]⁻ |

| 6-Methyl-3-(4-methylphenyl)-4H-1,2,4-oxadiazin-5(6H)-one | C₁₁H₁₂N₂O₂ | 203.0826 | 203.0826 |

| 3-(4-Bromophenyl)-6-methyl-4H-1,2,4-oxadiazin-5(6H)-one | C₁₀H₉BrN₂O₂ | 266.9775 | 266.9779 |

| 6-Ethyl-3-(4-methoxyphenyl)-4H-1,2,4-oxadiazin-5(6H)-one | C₁₂H₁₄N₂O₃ | 233.0932 | 233.0930 |

| 6-Ethyl-3-(4-fluorophenyl)-4H-1,2,4-oxadiazin-5(6H)-one | C₁₁H₁₁FN₂O₂ | 221.0732 | 221.0732 |

Data extracted from reference oregonstate.edu.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org For this compound derivatives, the IR spectrum provides key diagnostic peaks that confirm the presence of the heterocyclic ring and its substituents.

The most characteristic absorption for the this compound core is the carbonyl (C=O) stretching vibration. As this carbonyl group is part of a six-membered lactone-like system, a strong, sharp absorption band is expected in the region of 1750-1720 cm⁻¹. msu.edu For comparison, related 1,3,5-oxadiazinane-4-one structures show a C=O stretch around 1657 cm⁻¹. biointerfaceresearch.com

Other important vibrations include:

C=N Stretch: The imine bond within the oxadiazinone ring is expected to show a stretching absorption in the range of 1680-1620 cm⁻¹.

C-O-C Stretch: The ether-like C-O-C linkage within the ring typically produces strong, characteristic bands in the fingerprint region, often between 1300-1100 cm⁻¹.

Aromatic C=C and C-H Stretches: If aryl substituents are present, their characteristic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region, and the aromatic C-H stretching will be observed just above 3000 cm⁻¹.

Applications in Organic Synthesis

Synthons and Building Blocks in Heterocyclic Synthesis

6H-1,3,4-Oxadiazin-6-ones are recognized as valuable synthons and building blocks in the construction of a variety of heterocyclic compounds. Their inherent reactivity, particularly in cycloaddition reactions, allows for the generation of diverse molecular architectures. The aroylhydrazones of phenylglyoxylic acid, for instance, undergo cyclodehydration to furnish the 1,3,4-oxadiazin-6-one ring system. researchgate.net This core structure then serves as a platform for further synthetic elaborations.

The utility of these compounds as building blocks is underscored by their role in the modular and facile synthesis of complex molecules. researchgate.net They can be readily prepared and subsequently transformed into more intricate heterocyclic frameworks, demonstrating their importance as foundational materials in synthetic organic chemistry.

Precursors for Polycyclic Aromatic Hydrocarbons (PAHs)

A significant application of 6H-1,3,4-oxadiazin-6-ones is their use as precursors in the synthesis of polycyclic aromatic hydrocarbons (PAHs). Specifically, 2,5-diphenyl-6H-1,3,4-oxadiazin-6-one and its derivatives are key intermediates in the construction of anthracene (B1667546) scaffolds. This transformation is typically achieved through a sequence of aryne Diels-Alder and retro-Diels-Alder reactions.

This synthetic strategy has proven effective for creating 9,10-diarylhetanthracenes with differential substitution patterns at the 9 and 10 positions. Furthermore, this methodology allows for the incorporation of other aromatic motifs, such as indole, naphthalene, and pyran, into the final PAH structure. The accessibility and reactivity of 6H-1,3,4-oxadiazin-6-ones make them valuable precursors for the development of novel PAH-based materials with potential applications in organic electronics.

Synthesis of Other Heterocyclic Systems

The reactivity of the 6H-1,3,4-oxadiazin-6-one ring system makes it a valuable precursor for a wide array of other heterocyclic structures. Through various reaction pathways, this scaffold can be transformed into diverse and complex molecules.

Anthracene Scaffolds, α-Pyrones, Pyridooxadiazinones, and Oxadiazinoisoquinolines

As previously mentioned, 2,5-diphenyl-6H-1,3,4-oxadiazin-6-one can act as a heterodiene in the synthesis of anthracene derivatives. researchgate.net Furthermore, cycloaddition reactions of 6H-1,3,4-oxadiazin-6-ones are a key route to α-pyrones. For instance, the reaction of disubstituted 1,3,4-oxadiazin-6-ones with norbornadiene, often catalyzed by boron trifluoride-ether or trifluoroacetic acid, yields 3,6-disubstituted α-pyrones. researchgate.netrsc.org These reactions can proceed through a Diels-Alder cycloaddition followed by nitrogen extrusion. researchgate.net In some cases, these transformations can be performed as one-pot procedures starting from the corresponding oxadiazinone precursor. rsc.orgresearchgate.net

When acting as a dienophile, 2,5-diphenyl-1,3,4-oxadiazin-6-one reacts with dienes like 2,3-dimethyl-1,3-butadiene (B165502) to form pyridooxadiazinones. researchgate.net Similarly, reaction with 1,2-bis(methylene)cyclohexane leads to the formation of oxadiazinoisoquinolines. researchgate.net There is also evidence of the formation of new 1,3,4-oxadiazinoisoquinoline methine cyanine (B1664457) dyes. researchgate.net

Cyclopentenones

The reaction of methyl oxophenyloxadiazinecarboxylate with certain dienophiles can lead to the formation of cyclopentenone derivatives, showcasing another synthetic utility of the this compound scaffold. researchgate.net

Imidazoles, Pyrazoles, and Triazines

While direct, high-yield synthesis of imidazoles, pyrazoles, and triazines from 6H-1,3,4-oxadiazin-6-ones is not extensively documented in dedicated studies, the transformation of related heterocyclic systems suggests potential pathways. For example, the ring-opening of related imidazooxadiazolones with secondary amines can lead to the formation of imidazoles. tubitak.gov.tr The synthesis of pyrazoles often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or the cyclization of unsaturated hydrazones, indicating that with appropriate functionalization, 6H-1,3,4-oxadiazin-6-ones could potentially serve as precursors. organic-chemistry.orgresearchgate.netderpharmachemica.com The synthesis of triazoles can be achieved through the cyclization of thiosemicarbazides, which are structurally related to intermediates in some oxadiazole syntheses. ajol.info Additionally, 1,2,4,5-tetrazines can undergo cycloaddition reactions to form 1,2,4-triazines. nih.govnih.gov

Pyrroles and Thiadiazoles

The synthesis of pyrrole-ligated 1,3,4-oxadiazoles has been reported, demonstrating a direct link between these two heterocyclic systems. nih.gov In these syntheses, pyrrole-2-carbaldehydes are condensed with benzohydrazide (B10538) to form N-acylhydrazones, which then undergo oxidative cyclization to yield the pyrrole-substituted 1,3,4-oxadiazole (B1194373). nih.gov The transformation of 1,3,4-oxadiazoles into 1,3,4-thiadiazoles is a known synthetic route, often involving reaction with a sulfur source. researchgate.netsbq.org.brmdpi.com This suggests that 6H-1,3,4-oxadiazin-6-ones could be valuable starting materials for the corresponding thiadiazole derivatives.

| Starting Material | Reagent/Condition | Product | Reference |

|---|---|---|---|

| 2,5-Disubstituted this compound | Norbornadiene, BF₃·OEt₂ or TFA | 3,6-Disubstituted α-Pyrone | researchgate.netrsc.org |

| 2,5-Diphenyl-6H-1,3,4-Oxadiazin-6-one | 2,3-Dimethyl-1,3-butadiene | Pyridooxadiazinone | researchgate.net |

| 2-Aryl-5-phenyl-6H-1,3,4-Oxadiazin-6-one | 1,2-Bis(methylene)cyclohexane | Oxadiazinoisoquinoline | researchgate.net |

| Methyl oxophenyloxadiazinecarboxylate | Dienophile | Cyclopentenone derivative | researchgate.net |

| Pyrrole-2-carbaldehyde | Benzohydrazide, I₂ | Pyrrole-ligated 1,3,4-Oxadiazole | nih.gov |

Chiral Auxiliaries in Asymmetric Reactions

Chiral, non-racemic derivatives of this compound have emerged as promising chiral auxiliaries in asymmetric synthesis. researchgate.net These auxiliaries can be temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a subsequent reaction, after which they can often be recovered and reused.

One notable example is the use of a (1R,2S)-ephedrine-derived 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one in asymmetric aldol (B89426) reactions. nih.gov This chiral auxiliary has been shown to induce diastereoselectivities ranging from 75:25 to as high as 99:1 in the formation of non-Evans syn aldol adducts. nih.gov The stereochemical control is believed to be directed by the N(4)-methyl substituent on the oxadiazinone ring. nih.gov Importantly, the resulting aldol adduct can be readily cleaved under acidic conditions to yield the chiral product, for example, (2S,3S)-3-hydroxy-2-methyl-3-phenylpropionic acid, with a high enantiomeric excess (>95% ee). nih.gov

Furthermore, chiral 1,3,4-oxadiazine derivatives have been explored for their potential as chiral auxiliaries in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net These findings highlight the potential of the this compound scaffold in the development of new and efficient methods for asymmetric synthesis.

| Chiral Auxiliary | Reaction Type | Key Finding | Reference |

|---|---|---|---|

| (1R,2S)-Ephedrine-derived 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one | Asymmetric Aldol Reaction | Diastereoselectivities up to 99:1 for non-Evans syn adducts. | nih.gov |

| Chiral 1,3,4-Oxadiazine Derivatives | Asymmetric addition of diethylzinc to aldehydes | Explored for use as chiral auxiliaries. | researchgate.net |

Dye Synthesis (e.g., Cyanin dyes)

The reactivity of certain substituted 6H-1,3,4-oxadiazin-6-ones makes them useful intermediates in the synthesis of dyes, particularly cyanine dyes. The key to this application lies in the activation of a methyl group at the 2-position of the oxadiazine ring. When this methyl group is part of a quaternary 1,3,4-oxadiazine derivative, it becomes sufficiently acidic to undergo condensation reactions with various electrophiles, a common strategy in the synthesis of cyanine and styryl dyes. researchgate.net

This reactivity has been harnessed for the preparation of novel methine cyanine dyes based on a 1,3,4-oxadiazinoisoquinoline nucleus. researchgate.net The general principle involves the reaction of the activated methyl group of the quaternary oxadiazine salt with an appropriate carbonyl compound or its equivalent to form the characteristic polymethine chain of cyanine dyes. nih.gov This application expands the utility of the this compound scaffold into the realm of functional materials with specific optical properties.

Advanced Topics and Future Directions

Development of Enantioselective Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For 6H-1,3,4-oxadiazin-6-one derivatives, the development of enantioselective synthetic routes is a key area of research, aiming to control the three-dimensional arrangement of atoms, which is crucial for biological activity.

A significant advancement in this area is the use of chiral organocatalysts. Wang's group, for instance, developed a [2+4] cycloaddition of allenoates with in situ generated N-acyldiazenes. mdpi.com While their initial work focused on achiral synthesis using 4-(dimethylamino)pyridine (DMAP), they noted that the use of chiral DMAP analogs could induce asymmetry, achieving enantiomeric excesses (e.e.) ranging from 70–87%. researchgate.net This catalytic approach opens a promising avenue for accessing chiral this compound structures. The reaction involves the activation of the allenoate by the chiral catalyst, which then directs the stereochemical outcome of the subsequent cycloaddition with the diazene (B1210634) component.

Table 1: Key Features of Enantioselective Approaches

| Catalytic System | Reaction Type | Key Feature | Reported Enantiomeric Excess |

|---|

Future work in this domain will likely focus on designing more efficient and highly selective chiral catalysts, potentially including metal-based Lewis acids or novel hydrogen-bond-donating organocatalysts, to achieve even higher levels of enantioselectivity ( >99% e.e.) across a broader range of substrates.

Investigation of Dynamic Effects and Conformational Analysis

The six-membered this compound ring is not a static entity. Its conformation and dynamic behavior can significantly influence its reactivity and interaction with biological targets. Research into these properties provides fundamental insights into the molecule's behavior in solution.

Studies involving cycloaddition reactions of 6H-1,3,4-oxadiazin-6-ones have led to the formation of complex polycyclic systems where dynamic effects become observable. For example, the reaction of 2,5-diphenyl-6H-1,3,4-oxadiazin-6-one with bicyclo[2.1.1]hexene derivatives can produce nine-membered, bridged enol lactones. researchgate.net NMR spectroscopy of these products revealed the presence of distinct conformers in equilibrium. The investigation identified the interconversion between cis- and trans-lactone conformers, which were present in a 1:2 ratio. researchgate.net The activation enthalpy (ΔH‡) for this process was determined to be 48.8 kJ mol⁻¹, while the racemization of the trans-lactone enantiomers required a lower activation enthalpy of 42.3 kJ mol⁻¹. researchgate.net The definitive structure of the cis-lactone was confirmed through X-ray analysis. researchgate.net

Conformational analysis of related heterocyclic systems like diazocinones often employs a combination of dynamic NMR spectroscopy and computational methods to understand the barriers to ring inversion and the relative stability of different conformers. acs.orgresearchgate.net These techniques are directly applicable to the this compound core and its derivatives to map their conformational landscapes.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, easier scalability, and the potential for full automation. syrris.commdpi.com This paradigm shift is being actively explored for the synthesis of heterocyclic compounds, including derivatives related to this compound.

A study on the synthesis of spiro-1,3,4-oxadiazol-4-ones via a cycloaddition reaction demonstrated the superiority of flow synthesis over conventional batch methods. beilstein-archives.org The flow process resulted in better yields and cleaner product streams, attributed to superior control over reaction parameters like temperature and mixing, and the efficient pumping and interaction of reagent streams within the flow reactor. beilstein-archives.org

Automated flow chemistry platforms enable the rapid generation of compound libraries for screening purposes. syrris.com These systems allow for "telescoped" reaction sequences, where the product of one step is directly fed into the next reactor module without intermediate purification, dramatically increasing efficiency. mdpi.com Such a modular approach is ideal for exploring the chemical space around the this compound scaffold by systematically varying substituents and reaction conditions to build a library of analogs for biological evaluation. syrris.com The ability to directly scale a synthesis from a small exploratory scale to a larger production scale without re-optimization is another key benefit of this technology. syrris.com

Exploration of Novel Catalytic Systems

The development of novel catalytic systems is crucial for discovering new, efficient, and environmentally benign synthetic routes to 6H-1,3,4-oxadiazin-6-ones. Research has moved beyond traditional methods to explore a variety of catalytic transformations.

One innovative approach is a one-pot, two-step protocol that combines aerobic oxidation with organocatalysis. mdpi.com This method uses a NOx catalytic system (NaNO₂/HNO₃) to oxidize stable acylhydrazide precursors into reactive N-acyldiazene intermediates. mdpi.com These intermediates are then immediately trapped in a DMAP-catalyzed [2+4] cycloaddition with allenoates to form the 1,3,4-oxadiazine ring in good to high yields. mdpi.com This process is significantly more practical than methods that require the pre-synthesis and isolation of unstable N-acyldiazene starting materials. mdpi.com

Furthermore, catalytic systems proven effective for related heterocycles are being adapted. These include:

Palladium Catalysis : Suzuki cross-coupling reactions, catalyzed by palladium complexes like Pd(dppf)Cl₂, are used to construct complex aryl-substituted 1,3,4-oxadiazoles, a strategy that could be applied to elaborate the this compound core. nih.gov

Copper Catalysis : Copper-catalyzed protocols have been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles via a dual oxidation process, showcasing the utility of copper in forming the heterocyclic ring. acs.org

Radical-Mediated Synthesis : Stannyl radical-mediated cascade reactions have been shown to be effective for preparing related 6H-1,3-oxazin-6-ones from 2-acyloxyazirines, indicating the potential for radical-based strategies. rsc.org

Future explorations may involve heterogeneous catalysts like graphene oxide or novel metal catalysts such as cobalt for C-C and carbon-heteroatom bond formations, offering benefits in terms of recyclability and sustainability. rsc.org

Computational Design of New this compound Derivatives